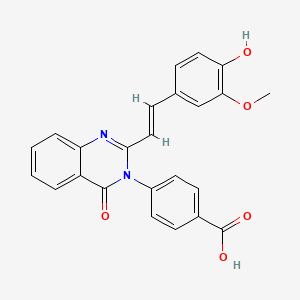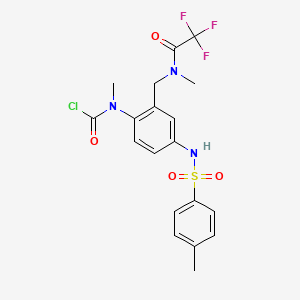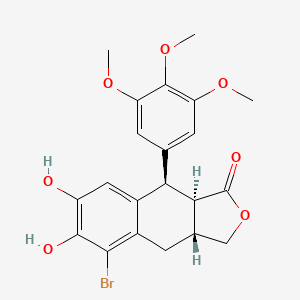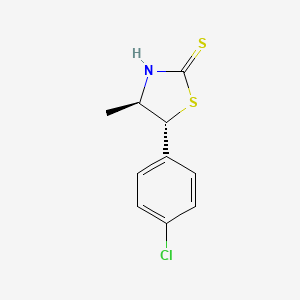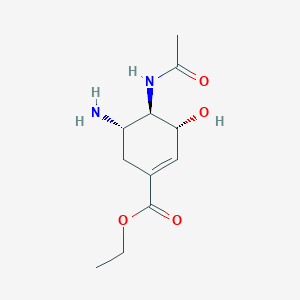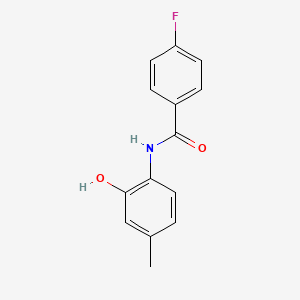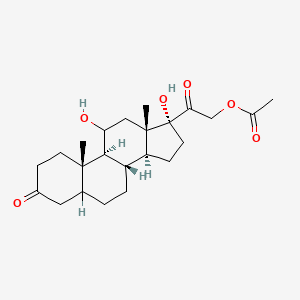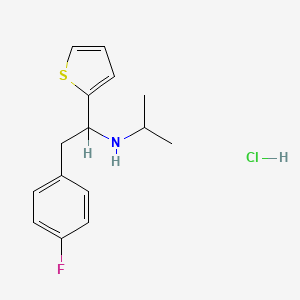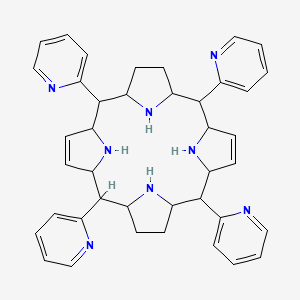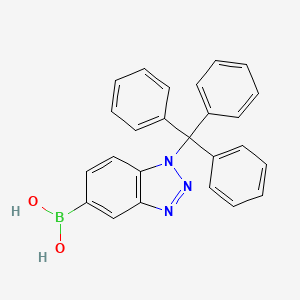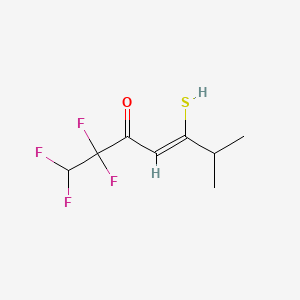
1,3,5-TRIS (3'-aldehyde-4'-hydroxybenzene)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde: is an organic compound with a terphenyl core structure, which consists of three benzene rings connected in a linear arrangement. This compound is known for its aromatic properties due to the delocalization of π-electrons across the benzene rings. It is used in various scientific research applications, particularly in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde typically involves the formylation of terphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce formyl groups into the terphenyl structure. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formylation of the desired positions on the terphenyl core.
Industrial Production Methods: Industrial production of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether or tetrahydrofuran (THF).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst, sulfonation with sulfuric acid (H₂SO₄).
Major Products:
Oxidation: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxylic acid.
Reduction: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dihydroxy compound.
Substitution: Various substituted terphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and separation technologies.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths. It is also used in the study of protein-ligand interactions and other biochemical processes.
Medicine: While not directly used as a drug, [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde can serve as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the final products.
Wirkmechanismus
The mechanism of action of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of formyl groups and aromatic rings. The formyl groups can undergo nucleophilic addition reactions, while the aromatic rings can participate in electrophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry and material science.
Vergleich Mit ähnlichen Verbindungen
[1,1’,4’,1’‘- Terphenyl] - 3, 3’'- dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
[1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dihydroxy compound: Similar structure but with hydroxyl groups instead of formyl groups.
[1,1’,4’,1’‘- Terphenyl] - 3, 3’'- dimethyl ester: Similar structure but with ester groups instead of formyl groups.
Uniqueness: The uniqueness of [1,1’,3’,1’‘- Terphenyl] - 3, 3’'- dicarboxaldehyde lies in its specific arrangement of formyl groups on the terphenyl core, which allows it to undergo a wide range of chemical reactions and be used in diverse applications. Its ability to form COFs and MOFs makes it particularly valuable in material science research.
Eigenschaften
Molekularformel |
C20H14O2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
3-[3-(3-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H14O2/c21-13-15-4-1-6-17(10-15)19-8-3-9-20(12-19)18-7-2-5-16(11-18)14-22/h1-14H |
InChI-Schlüssel |
FOCZJOXIKGJASB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


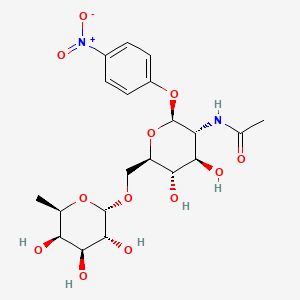
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
